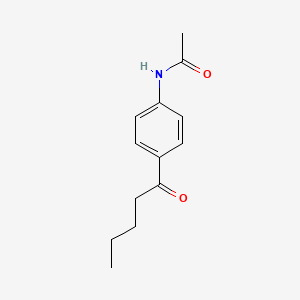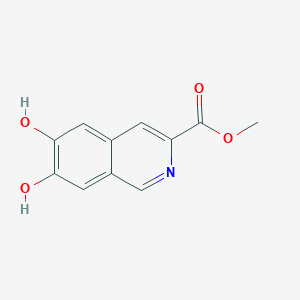
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-アミノ-2-フルオロフェニル)-3-オキソプロパン酸エチルは、エステル類に属する有機化合物です。これは、エチルエステル基、アミノ基、およびフェニル環に結合したフッ素原子を特徴としています。
準備方法
合成経路および反応条件
3-(3-アミノ-2-フルオロフェニル)-3-オキソプロパン酸エチルの合成は、一般的に次の手順を伴います。
出発物質: 合成は、3-アミノ-2-フルオロベンズアルデヒドから始まります。
クネーフェナーゲル縮合: アルデヒドは、ピペリジンなどの塩基の存在下で、アセト酢酸エチルとのクネーフェナーゲル縮合を受け、中間体である3-(3-アミノ-2-フルオロフェニル)-3-オキソブタン酸エチルを形成します。
環化: 次に、中間体は酸性条件下で環化され、最終生成物である3-(3-アミノ-2-フルオロフェニル)-3-オキソプロパン酸エチルが得られます。
工業生産方法
この化合物の工業生産には、大規模生産用に最適化された同様の合成経路が用いられる場合があります。これには、連続フロー反応器、自動合成、および結晶化やクロマトグラフィーなどの精製技術の使用が含まれ、高収率と高純度が保証されます。
化学反応の分析
反応の種類
3-(3-アミノ-2-フルオロフェニル)-3-オキソプロパン酸エチルは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: アミノ基は、ニトロ誘導体に変換するために酸化することができます。
還元: カルボニル基は、アルコール誘導体に変換するために還元することができます。
置換: フッ素原子は、適切な条件下で他のハロゲンまたは官能基で置換することができます。
一般的な試薬および条件
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬が一般的に使用されます。
置換: N-ブロモスクシンイミド (NBS) や N-クロロスクシンイミド (NCS) などのハロゲン化試薬を使用できます。
形成される主な生成物
酸化: ニトロ誘導体の形成。
還元: アルコール誘導体の形成。
置換: ハロゲン化誘導体の形成。
科学研究における用途
3-(3-アミノ-2-フルオロフェニル)-3-オキソプロパン酸エチルは、科学研究においていくつかの用途があります。
医薬品化学: これは、特に抗がん剤や抗菌剤などの潜在的な薬効を持つ医薬品化合物の合成における中間体として使用されます。
有機合成: これは、より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
生物学的研究: この化合物は、フッ素化合物の生物系との相互作用を理解するための研究に使用されています。
工業的用途: これは、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
3-(3-アミノ-2-フルオロフェニル)-3-オキソプロパン酸エチルの作用機序は、その用途によって異なります。医薬品化学においては、病気の経路に関与する特定の酵素や受容体を阻害することによって作用する可能性があります。フッ素原子の存在により、化合物の結合親和性と標的分子に対する選択性が高まり、その結果、効力が向上する可能性があります。
類似化合物との比較
類似化合物
- 3-(3-アミノ-2-クロロフェニル)-3-オキソプロパン酸エチル
- 3-(3-アミノ-2-ブロモフェニル)-3-オキソプロパン酸エチル
- 3-(3-アミノ-2-ヨードフェニル)-3-オキソプロパン酸エチル
独自性
3-(3-アミノ-2-フルオロフェニル)-3-オキソプロパン酸エチルは、フッ素原子の存在によってユニークであり、これにより独特の化学的および生物学的特性が与えられます。フッ素原子は、化合物の代謝安定性、親油性、結合親和性を高める可能性があり、医薬品設計および開発における貴重な足場となります。
特性
分子式 |
C11H12FNO3 |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(13)11(7)12/h3-5H,2,6,13H2,1H3 |
InChIキー |
VUQZKYZGRXUIDK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


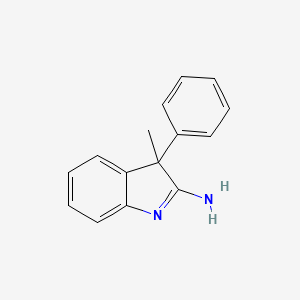
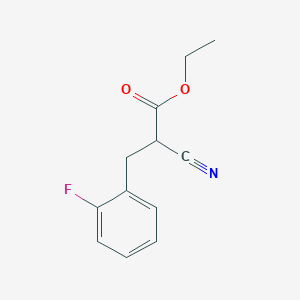

![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)


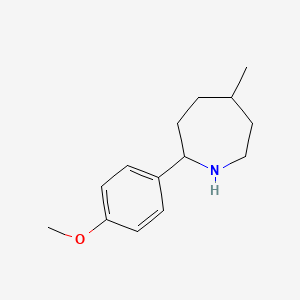
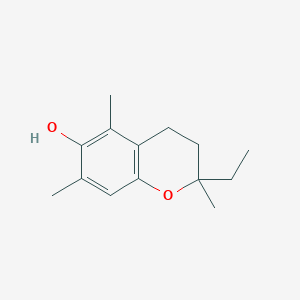
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
